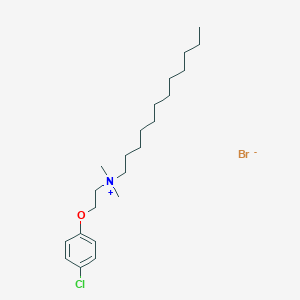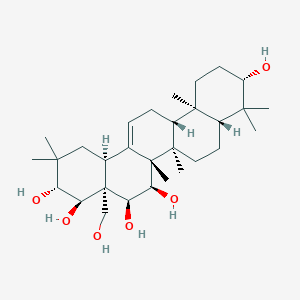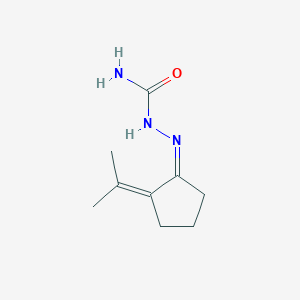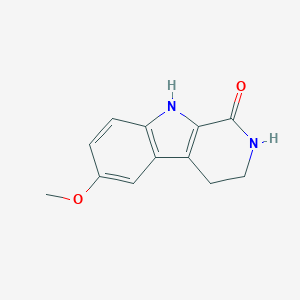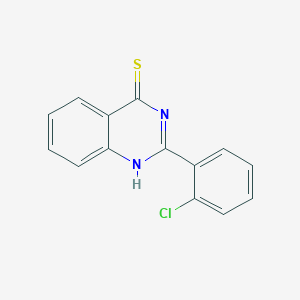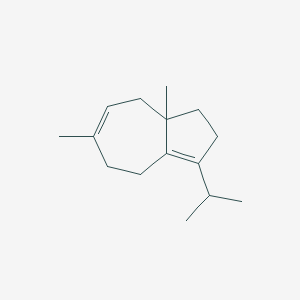
Daucene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daucene is a natural product that has gained attention from the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that can be extracted from various plants, including Ambrosia artemisiifolia, Ambrosia tenuifolia, and Inula helenium. In recent years, daucene has been studied extensively for its potential applications in the fields of medicine and agriculture.
Aplicaciones Científicas De Investigación
Glucocorticoid Receptor Modulation
Daucene and its derivatives have demonstrated potential in modulating glucocorticoid receptor (GR) activities. For instance, a study by Popović et al. (2017) isolated compounds from Laserpitium zernyi, including daucene derivatives, which showed significant inhibition of pro-inflammatory transcription factors NF-κB and AP-1. This suggests daucene compounds may be valuable in exploring new treatments involving GR modulation, particularly for inflammatory conditions (Popović et al., 2017).
Chemical Synthesis and Mechanisms
Daucene's synthesis involves complex chemical processes, which have been a subject of study. Park and Little (2008) discussed electrochemically mediated rearrangements in synthesizing daucene, highlighting the intricacies of its chemical formation. This research contributes to a better understanding of the synthesis of natural products like daucene (Park & Little, 2008).
Enantioselective Total Syntheses
Bennett and Stoltz (2013) presented a method to synthesize daucene and related compounds through an enantioselective process. This approach utilizes key intermediates, enabling the production of daucene with specific spatial configurations, which is crucial for the compound's biological activity (Bennett & Stoltz, 2013).
Sesquiterpene Lactones and Ester Derivatives
Research by Miski and Mabry (1986) explored daucene esters and lactones in Ferula communis, contributing to the understanding of the chemical diversity of daucene and its derivatives. Such studies help in identifying new compounds for potential pharmacological use (Miski & Mabry, 1986).
Information Theory in Organic Syntheses
Barone et al. (2003) applied information theory to analyze and compare organic syntheses leading to daucene, providing insights into the complexity of molecular structures and synthesis strategies. This innovative approach helps in understanding and optimizing synthetic processes (Barone et al., 2003).
Propiedades
Número CAS |
16661-00-0 |
|---|---|
Nombre del producto |
Daucene |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
Clave InChI |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
SMILES canónico |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Otros números CAS |
16661-00-0 |
Sinónimos |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



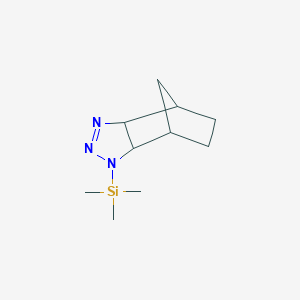
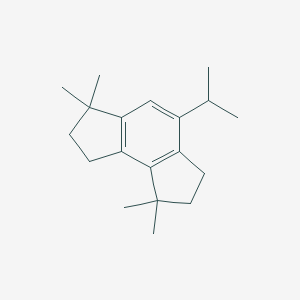

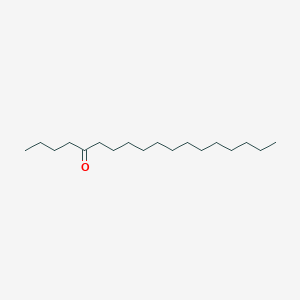
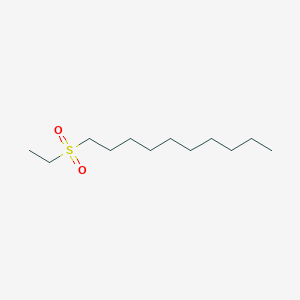
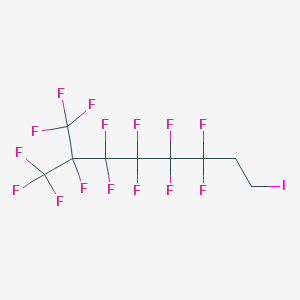
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

